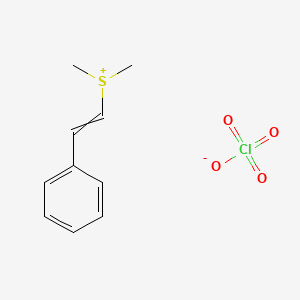![molecular formula C6H11ClN2O2S B14489997 Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate CAS No. 64168-82-7](/img/structure/B14489997.png)
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group, a hydrazinylidenemethyl group, and a sulfanyl group attached to a propanoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate typically involves a multi-step process. One common method starts with the esterification of 2-chloropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 2-chloropropanoate is then reacted with hydrazine hydrate and carbon disulfide under reflux conditions to introduce the hydrazinylidenemethyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, while the hydrazinylidenemethyl group can undergo reduction to form hydrazine derivatives.
Condensation Reactions: The hydrazinylidenemethyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of ethyl 2-azido-3-[(hydrazinylidenemethyl)sulfanyl]propanoate.
Oxidation: Formation of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfinyl]propanoate.
Reduction: Formation of ethyl 2-chloro-3-[(hydrazinyl)methylsulfanyl]propanoate.
科学的研究の応用
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-microbial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the hydrazinylidenemethyl group can form hydrazone linkages with carbonyl-containing compounds. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 2-chloropropanoate: Lacks the hydrazinylidenemethyl and sulfanyl groups, making it less reactive.
Ethyl 2-azido-3-[(hydrazinylidenemethyl)sulfanyl]propanoate: Contains an azido group instead of a chloro group, which can lead to different reactivity and applications.
Ethyl 2-chloro-3-[(hydrazinyl)methylsulfanyl]propanoate: The hydrazinylidenemethyl group is reduced to a hydrazinyl group, altering its chemical properties.
Uniqueness
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both a chloro and a hydrazinylidenemethyl group allows for diverse chemical transformations and interactions with biological targets.
特性
CAS番号 |
64168-82-7 |
|---|---|
分子式 |
C6H11ClN2O2S |
分子量 |
210.68 g/mol |
IUPAC名 |
ethyl 2-chloro-3-methanehydrazonoylsulfanylpropanoate |
InChI |
InChI=1S/C6H11ClN2O2S/c1-2-11-6(10)5(7)3-12-4-9-8/h4-5H,2-3,8H2,1H3 |
InChIキー |
LPKYYYOWTVTLNF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CSC=NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)

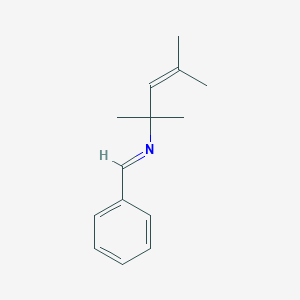


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
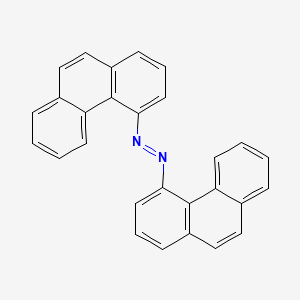

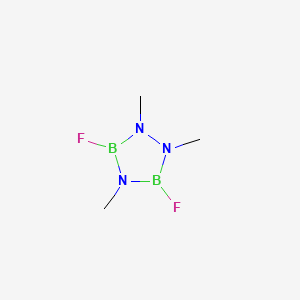
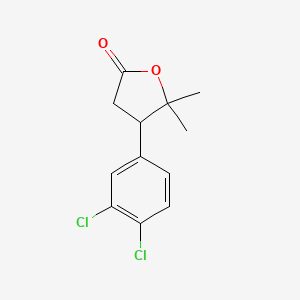
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
